molecular formula C21H16N4O3S B2867225 N-(4-{[(1E)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-CYANOETH-1-EN-1-YL]AMINO}PHENYL)ACETAMIDE

N-(4-{[(1E)-2-[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]-2-CYANOETH-1-EN-1-YL]AMINO}PHENYL)ACETAMIDE

Cat. No.: B2867225
M. Wt: 404.4 g/mol
InChI Key: PSKBPMJZFXHYJP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{[(1E)-2-[4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}phenyl)acetamide features a benzodioxol-substituted thiazole core linked to a cyanoethenyl group and an acetamide moiety via an aminophenyl bridge.

Properties

IUPAC Name

N-[4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-13(26)24-17-5-3-16(4-6-17)23-10-15(9-22)21-25-18(11-29-21)14-2-7-19-20(8-14)28-12-27-19/h2-8,10-11,23H,12H2,1H3,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKBPMJZFXHYJP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(1E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize current findings regarding its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzodioxole moiety, a thiazole ring, and a cyanoethenyl group, which contribute to its biological properties. The structural formula can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazoles have been shown to exhibit selective cytotoxicity against various cancer cell lines. A related study demonstrated that compounds with thiazole rings displayed significant inhibitory effects on cell proliferation in colorectal adenocarcinoma (HCT 116) and breast cancer (MDA-MB-231) cell lines with IC50 values ranging from 5 to 10 μM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT 11610
Compound BMDA-MB-2315
N-(4-{...}A5496.42

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, studies on similar compounds indicate that they may act as inhibitors of protein kinases involved in cancer progression. Notably, the inhibition of DYRK1A and GSK3α/β kinases has been reported for structurally related thiazolidinones .

Table 2: Enzyme Inhibition by Related Compounds

CompoundTarget EnzymeIC50 (μM)
Compound CDYRK1A0.3
Compound DGSK3α1.2

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzodioxole and thiazole moieties is crucial for enhancing anticancer activity. Modifications in these groups can lead to variations in potency and selectivity against different cancer types.

A study indicated that substituents on the thiazole ring significantly affect the compound's ability to inhibit tumor growth .

Case Studies

One notable case study involved the evaluation of a series of benzodioxole derivatives for their anticancer effects. The study found that specific modifications led to enhanced activity against leukemia and solid tumors. The most effective derivative exhibited an IC50 value of approximately 7 μM against multiple cancer cell lines while showing minimal toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Heterocyclic Cores

  • N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide (CAS 474305-39-0)
    • Structure : Replaces the benzodioxol-thiazole with a benzothiazole group.
    • Molecular Formula : C₁₇H₁₄N₂OS (Molar mass: 294.37 g/mol) .
    • Key Differences :
  • Lower molecular weight (294.37 vs. ~385.42 g/mol for the target) may improve bioavailability but reduce binding specificity.

Analogs with Varied Substituents on Acetamide

  • N-{4-[Ethyl-(2-hydroxyethyl)-amino]-cyclohexyl}-acetamide (ZINC79405375) Structure: Cyclohexyl group with ethyl-hydroxyethylamino substituents instead of the aminophenyl-cyanoethenyl-thiazole system . Key Differences:
  • Absence of aromatic heterocycles reduces opportunities for target binding via π-π interactions.

  • 2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide Structure: Thioether-linked thiazole and acetamide with a phenyl substituent . Key Differences:
  • Simplicity (smaller molar mass: ~265 g/mol) may limit steric hindrance but reduce binding affinity.

Structural and Functional Implications

Feature Target Compound Benzothiazole Analog Thioether Acetamide
Core Heterocycle Benzodioxol-thiazole (electron-rich) Benzothiazole Phenyl-thiazole
Linkage Cyanoethenyl Ethenyl Thioether
Molecular Weight ~385.42 g/mol 294.37 g/mol ~265 g/mol
Polar Groups Cyano, acetamide Acetamide Acetamide, thiol
Potential Bioactivity Enhanced π-π interactions, H-bonding Moderate π-π interactions Metabolic instability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.